2-(((2R,3S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-(4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzyl)malonic acid
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Overview
Description
Preparation Methods
The synthesis of compound 49 involves multiple steps, starting from the reported hit molecule 2, progressing to lead molecule 20, and finally to compound 49 . The synthetic route includes the following key steps:
Formation of the nucleoside core: The nucleoside core is synthesized through a series of reactions involving the coupling of a purine base with a sugar moiety.
Functionalization: The nucleoside core is then functionalized with various substituents to enhance its potency and selectivity.
Final assembly: The final compound is assembled through a series of coupling reactions and purification steps to obtain the desired product.
Industrial production methods for compound 49 would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and high yield.
Chemical Reactions Analysis
Compound 49 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound 49 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of NT5E and its effects on adenosine signaling pathways.
Biology: It is used to investigate the role of NT5E in various biological processes, including immune response and tumor progression.
Mechanism of Action
Compound 49 exerts its effects by inhibiting the activity of NT5E, which catalyzes the hydrolysis of adenosine monophosphate (AMP) into immunosuppressive adenosine . By blocking this enzyme, compound 49 prevents the generation of adenosine, thereby reducing immunosuppression in the tumor microenvironment. This allows for the re-establishment of immune-mediated antitumor activity, enhancing the body’s ability to fight cancer .
Comparison with Similar Compounds
Compound 49 is unique in its high potency and selectivity as an NT5E inhibitor. Similar compounds include other nucleoside inhibitors of NT5E, such as:
Compound 2: The initial hit molecule in the development of compound 49.
Compound 20: A lead molecule that was further optimized to develop compound 49.
Compared to these similar compounds, compound 49 demonstrates superior efficacy and pharmacokinetic properties, making it a promising candidate for further development and clinical applications .
Properties
Molecular Formula |
C26H26ClN7O9 |
---|---|
Molecular Weight |
616.0 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3-ethynyl-3,4-dihydroxyoxolan-2-yl]methoxy]-2-[[4-(2-oxo-1,3-diazinan-1-yl)phenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C26H26ClN7O9/c1-2-25(41)15(43-20(17(25)35)34-12-30-16-18(28)31-23(27)32-19(16)34)11-42-26(21(36)37,22(38)39)10-13-4-6-14(7-5-13)33-9-3-8-29-24(33)40/h1,4-7,12,15,17,20,35,41H,3,8-11H2,(H,29,40)(H,36,37)(H,38,39)(H2,28,31,32)/t15-,17+,20-,25-/m1/s1 |
InChI Key |
ROWSPNRRBJYDCU-IRJNKLFQSA-N |
Isomeric SMILES |
C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)COC(CC4=CC=C(C=C4)N5CCCNC5=O)(C(=O)O)C(=O)O)O |
Canonical SMILES |
C#CC1(C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)COC(CC4=CC=C(C=C4)N5CCCNC5=O)(C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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